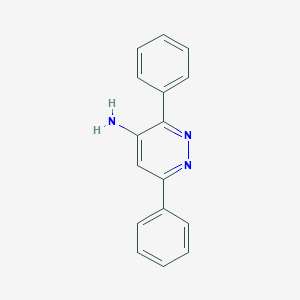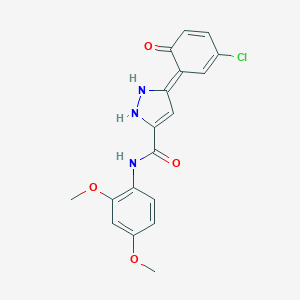
3,6-Diphenyl-4-pyridazinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenyl-4-pyridazinylamine, also known as DPPA, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is composed of a pyridazine ring with two phenyl groups attached to it. DPPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
作用機序
The mechanism of action of 3,6-Diphenyl-4-pyridazinylamine is not fully understood. However, it has been proposed that 3,6-Diphenyl-4-pyridazinylamine exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit various biochemical and physiological effects. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In addition, 3,6-Diphenyl-4-pyridazinylamine has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
3,6-Diphenyl-4-pyridazinylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity and yield. In addition, 3,6-Diphenyl-4-pyridazinylamine exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3,6-Diphenyl-4-pyridazinylamine also has some limitations. For example, it has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3,6-Diphenyl-4-pyridazinylamine. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and effective therapeutic agents based on 3,6-Diphenyl-4-pyridazinylamine. Another direction is to explore its potential applications in other fields, such as catalysis or energy storage. Finally, more studies are needed to evaluate the safety and efficacy of 3,6-Diphenyl-4-pyridazinylamine in animal models and humans, with the ultimate goal of developing new drugs for the treatment of various diseases.
合成法
Several methods have been developed for the synthesis of 3,6-Diphenyl-4-pyridazinylamine. One of the most commonly used methods involves the reaction of 3,6-dibromo-4-pyridazinecarbonitrile with aniline in the presence of a palladium catalyst. Another method involves the reaction of 3,6-dichloro-4-pyridazinecarbonitrile with aniline in the presence of a copper catalyst. Both methods yield 3,6-Diphenyl-4-pyridazinylamine with high purity and yield.
科学的研究の応用
3,6-Diphenyl-4-pyridazinylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, 3,6-Diphenyl-4-pyridazinylamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3,6-Diphenyl-4-pyridazinylamine has been used as a fluorescent probe for the detection of metal ions.
特性
製品名 |
3,6-Diphenyl-4-pyridazinylamine |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C16H13N3/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H,(H2,17,18) |
InChIキー |
OMVKSAWRWPLGRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)